2'-O-(tert-butildimetilsilil)taxol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

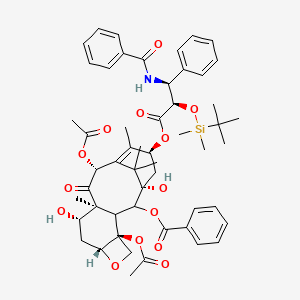

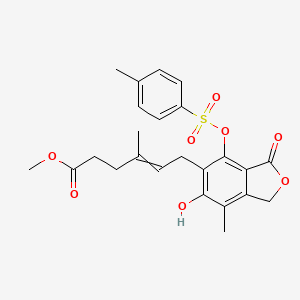

2'-O-(Tert-Butyldimethylsilyl)taxol (TB-Taxol) is a synthetic analogue of the natural product Taxol (paclitaxel). It is a highly potent microtubule-stabilizing agent, and has been the subject of numerous scientific studies due to its potential for use in a variety of therapeutic applications. TB-Taxol has a number of advantages over Taxol, including enhanced solubility, increased stability, and improved pharmacological properties.

Aplicaciones Científicas De Investigación

Síntesis de ARN {svg_1} {svg_2}

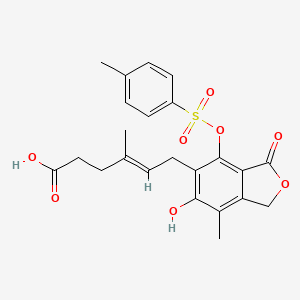

2’-O-(tert-butildimetilsilil)taxol se utiliza en la síntesis en fase sólida de ácido ribonucleico (ARN). Este proceso utiliza la química de fosforamidita β-cianoetilo combinada con la protección tert-butildimetilsililo del grupo hidroxilo 2'-ribosa {svg_3}. Este método proporciona una cantidad significativa de material purificado, que suele ser suficiente para una amplia gama de aplicaciones bioquímicas {svg_4}.

Síntesis de Oligoribonucleótidos {svg_5}

Este compuesto también se utiliza en la síntesis de oligoribonucleótidos en soporte sólido mediante sintetizadores automáticos de ADN {svg_6}. El uso de activadores menos ácidos como 4,5-dicianoimida-zol (DCI, pKa = 5.2) o 1H-tetrazol (TET, pKa = 4.8) permite una síntesis eficiente de oligoribonucleótidos a escalas comparables {svg_7}.

Proceso de Desprotección {svg_8}

El uso de metilamina acuosa seguido del tratamiento con el complejo de trihidofluoruro de trietilamina constituye una mejora significativa en el proceso de desprotección {svg_9}. Este proceso alivia la desprotección prematura del 2'-hidroxilo durante el tratamiento básico, eliminando la conocida sensibilidad del TBAF al agua {svg_10}.

Eliminación Oxidativa {svg_11}

2’-O-(tert-butildimetilsilil)taxol se puede usar en la eliminación oxidativa del grupo protector tert-butildimetilsililo, utilizando superóxido de tetraetilammonio generado in situ bajo irradiación de microondas {svg_12}.

Mecanismo De Acción

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)taxol is the ribose 2’-hydroxyl group in the solid-phase synthesis of ribonucleic acid (RNA) . This compound plays a crucial role in the β-cyanoethyl phosphoramidite chemistry, which is used for RNA synthesis .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)taxol interacts with its target by providing protection to the ribose 2’-hydroxyl group during the RNA synthesis . The phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound affects the biochemical pathway involved in the solid-phase synthesis of RNA . After the synthesis is completed, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .

Pharmacokinetics

It’s known that this compound is used in the solid-phase synthesis of rna, suggesting that it’s primarily used in laboratory settings rather than in vivo .

Result of Action

The result of the action of 2’-O-(tert-Butyldimethylsilyl)taxol is the successful synthesis of RNA . The compound allows for the production of good-quality synthetic RNA, either manually or machine-assisted .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)taxol is influenced by the conditions of the laboratory environment. For instance, the synthesis is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry . The reaction vessel typically contains an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene . The compound is also sensitive to temperature and pressure conditions during the synthesis process .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of '2'-O-(tert-Butyldimethylsilyl)taxol' can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Paclitaxel", "tert-Butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Dimethylaminopyridine", "N,N-Dimethylformamide", "Pyridine", "Acetic anhydride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of the 2'-hydroxyl group of paclitaxel with tert-butyldimethylsilyl chloride in the presence of triethylamine and methanol to yield '2'-O-(tert-Butyldimethylsilyl)paclitaxel'.", "Deprotection of the 7-acyl group of '2'-O-(tert-Butyldimethylsilyl)paclitaxel' with sodium bicarbonate and water to yield 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)paclitaxel'.", "Coupling of 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)paclitaxel' with acetic anhydride in the presence of pyridine to yield 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)taxol'.", "Deprotection of the tert-butyldimethylsilyl group of 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)taxol' with diisopropylethylamine and dichloromethane to yield '2'-O-(tert-Butyldimethylsilyl)taxol'." ] } | |

Número CAS |

114655-02-6 |

Fórmula molecular |

C53H65NO14Si |

Peso molecular |

968.2 g/mol |

Nombre IUPAC |

[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |

Clave InChI |

KIELDCCFMKNOOM-WCCKOENWSA-N |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Sinónimos |

2’-O-(tert-Butyldimethylsilyl)taxol; _x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

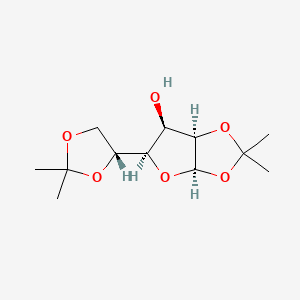

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

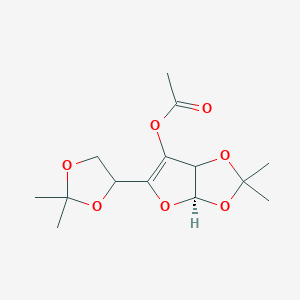

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)